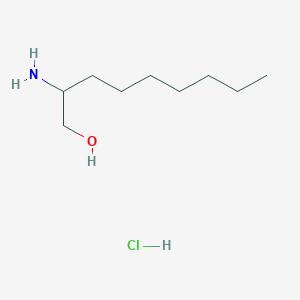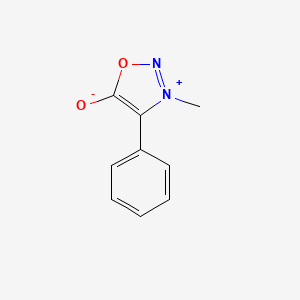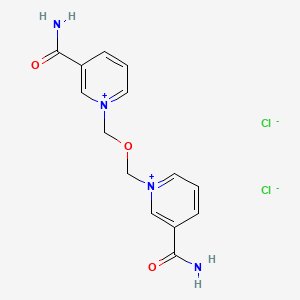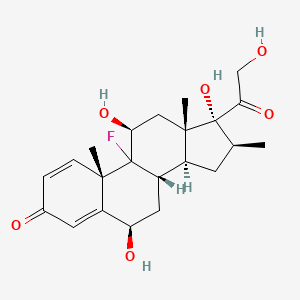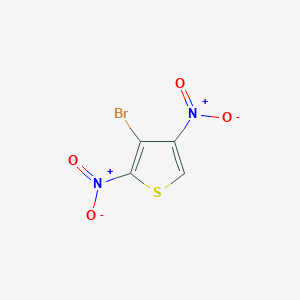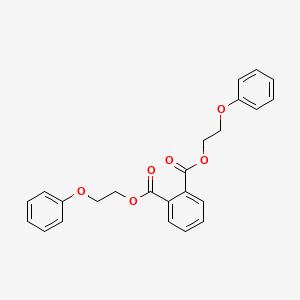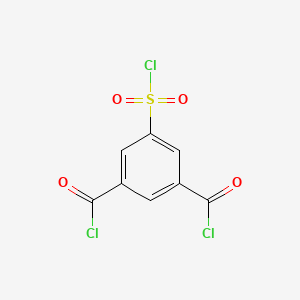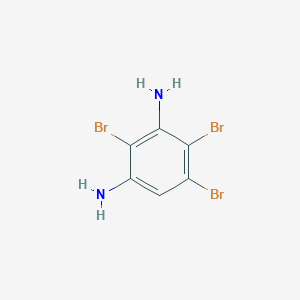
2-Cyclohexylidene-1,3-dithiane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexylidene-1,3-dithiane is an organic compound characterized by a cyclohexylidene group attached to a 1,3-dithiane ring. This compound is part of the dithiane family, which are known for their versatility in organic synthesis, particularly as protective groups for carbonyl compounds and as intermediates in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Cyclohexylidene-1,3-dithiane can be synthesized through the reaction of cyclohexanone with 1,3-propanedithiol in the presence of an acid catalyst. The reaction typically involves the formation of a thioacetal intermediate, which is then cyclized to form the dithiane ring .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 2-Cyclohexylidene-1,3-dithiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiane ring back to the corresponding carbonyl compound.
Substitution: The dithiane ring can undergo nucleophilic substitution reactions, particularly at the sulfur atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like organolithium or Grignard reagents are often employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding carbonyl compounds.
Substitution: Various substituted dithiane derivatives.
Aplicaciones Científicas De Investigación
2-Cyclohexylidene-1,3-dithiane has several applications in scientific research:
Medicine: Investigated for its role in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-Cyclohexylidene-1,3-dithiane involves its ability to act as a nucleophilic acylating agent. The compound can undergo lithiation to form a nucleophilic species that reacts with various electrophiles. This “umpolung” reactivity allows for the formation of carbon-carbon bonds in a manner that is not possible with traditional carbonyl compounds .
Comparación Con Compuestos Similares
1,3-Dithiane: A well-known protective group for carbonyl compounds and a versatile intermediate in organic synthesis.
1,3-Dithiolane: Similar to dithianes but with a five-membered ring.
Oxathiolanes: Compounds with similar reactivity but containing oxygen and sulfur atoms.
Uniqueness: 2-Cyclohexylidene-1,3-dithiane is unique due to its specific structure, which imparts distinct reactivity and stability compared to other dithianes and related compounds. Its ability to form stable intermediates and undergo a variety of chemical transformations makes it a valuable tool in synthetic chemistry .
Propiedades
Número CAS |
37891-71-7 |
|---|---|
Fórmula molecular |
C10H16S2 |
Peso molecular |
200.4 g/mol |
Nombre IUPAC |
2-cyclohexylidene-1,3-dithiane |
InChI |
InChI=1S/C10H16S2/c1-2-5-9(6-3-1)10-11-7-4-8-12-10/h1-8H2 |
Clave InChI |
OMXIGIZYXZCNPZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=C2SCCCS2)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-(1,4-Phenylene)bis[4-(2-methylpropyl)-1,3-oxazol-5(4H)-one]](/img/structure/B14678057.png)
